![molecular formula C18H23N3O5S B2734238 N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide CAS No. 1705098-47-0](/img/structure/B2734238.png)

N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

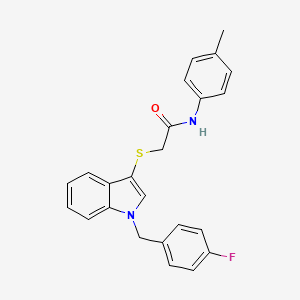

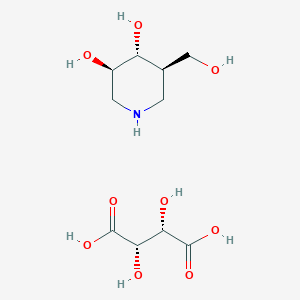

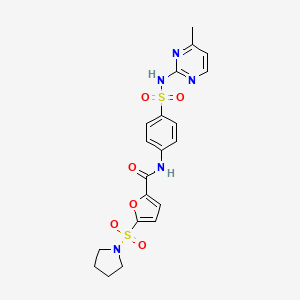

The synthesis of such a compound would likely involve several steps and require a deep understanding of organic chemistry. Tetrahydropyran derivatives are commonly used in organic synthesis, often as protecting groups for alcohols . The pyrazol ring could be formed through a variety of methods, including the reaction of hydrazines with 1,3-diketones. The synthesis of the benzo[b][1,4]dioxepine moiety could involve the reaction of a phenol with a suitable dihalide .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems. The tetrahydropyran ring is a six-membered ring with one oxygen atom . The pyrazol ring is a five-membered ring with two nitrogen atoms. The benzo[b][1,4]dioxepine system is a fused ring system containing a benzene ring and a seven-membered ring with two oxygen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydropyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms . The pyrazol ring could potentially undergo reactions at the nitrogen atoms or at the carbon atoms adjacent to the nitrogen atoms. The benzo[b][1,4]dioxepine system could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple ring systems and a sulfonamide group could potentially affect its solubility, stability, and reactivity .Scientific Research Applications

Potential Antitubercular Activity

While not directly studied for antitubercular activity, the compound’s structural features suggest potential biological relevance. Exploring its interactions with Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) could reveal interesting properties . Investigating its effects on bacterial growth and survival may uncover novel therapeutic avenues.

Cell Analysis Methods

N-methyl-N-(oxan-4-yl)carbamoyl chloride: derivatives, such as N-methyl-(tetrahydropyran-4-ylmethyl)amine, find applications in cell analysis methods . These compounds contribute to understanding cellular processes and can be valuable tools in biological research.

properties

IUPAC Name |

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c22-27(23,16-2-3-17-18(10-16)26-7-1-6-25-17)20-15-11-19-21(13-15)12-14-4-8-24-9-5-14/h2-3,10-11,13-14,20H,1,4-9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOISCCIFVYRDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)NC3=CN(N=C3)CC4CCOCC4)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(Benzo[d]thiazol-2-yl)thiazol-2-yl)-3-ethylurea](/img/structure/B2734156.png)

![N-(3,5-dimethoxyphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2734159.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2734161.png)

![4-[(dimethylamino)sulfonyl]-N-(5-methylisoxazol-3-yl)benzamide](/img/structure/B2734168.png)

![3-(4-Ethoxyphenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2734173.png)

![1-((2,5-dimethylbenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2734174.png)

![8-fluoro-2-(2-((1-methyl-1H-tetrazol-5-yl)thio)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2734175.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2734178.png)